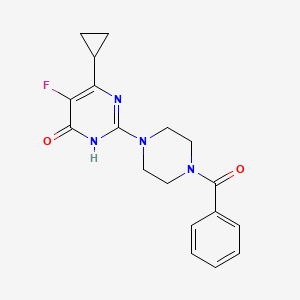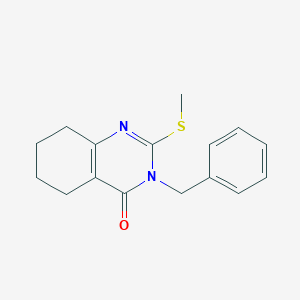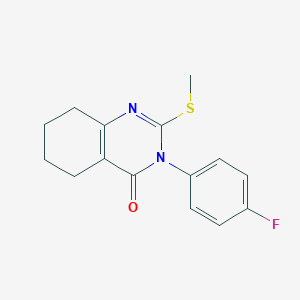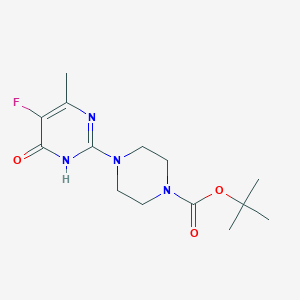![molecular formula C17H17F2N3O3S2 B6449765 2-[5-(2-difluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole CAS No. 2549024-07-7](/img/structure/B6449765.png)
2-[5-(2-difluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-difluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole is a complex organic compound featuring a blend of various functional groups. This amalgamation makes it an interesting subject in both academic and industrial chemistry settings. This compound's unique structure allows it to participate in various chemical reactions, rendering it valuable in multiple fields such as medicinal chemistry, synthetic organic chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-difluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole involves multiple steps, integrating functional group manipulations and cyclizations. Here's a simplified synthetic route:
Starting Materials: : The synthesis begins with appropriately substituted benzoyl and octahydropyrrolo[3,4-c]pyrrole derivatives.
Cyclization: : Cyclization reactions are employed to form the core pyrrolo-pyrrole system under controlled conditions, often using acid or base catalysts.
Functional Group Modifications: : Introduction of the difluoromethanesulfonyl group is achieved through sulfonylation reactions. This step might involve reagents like difluoromethanesulfonyl chloride.
Formation of the Thiazole Ring: : The final thiazole ring is generally formed via cyclodehydration reactions, using thionating agents like Lawesson's reagent under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be streamlined using continuous flow chemistry techniques to enhance yield and purity. Automation and process optimization allow for scalable production with minimal by-products, ensuring higher efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur moiety, potentially using oxidizing agents like hydrogen peroxide.
Reduction: : The compound's aromatic rings can participate in reduction reactions, typically involving catalytic hydrogenation.
Substitution: : The benzoyl and sulfonyl groups allow for electrophilic and nucleophilic substitution reactions, facilitating further functionalization.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Nucleophiles like amines, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of fully or partially hydrogenated derivatives.
Substitution: : New derivatives with modified benzoyl or sulfonyl groups.
Scientific Research Applications
This compound finds applications across diverse scientific domains:
Chemistry
Synthetic Organic Chemistry: : Serves as a precursor for more complex molecules.
Materials Science: : Potential use in creating polymers with unique electronic properties.
Biology
Biochemical Studies: : Utilized to study enzyme-substrate interactions involving sulfonyl groups.
Medicine
Drug Development: : Explored for its potential as a pharmacophore in designing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry
Catalysis: : Investigated for use as a catalyst in various industrial chemical reactions due to its stability and unique functional groups.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with biological targets primarily through its sulfonyl and benzoyl groups, which can form strong bonds with enzymes and receptors. This interaction often leads to the modulation of specific biochemical pathways, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
2-[5-(2-Methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole
2-[5-(2-Trifluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole
Unique Features
Functional Groups: : The presence of difluoromethanesulfonyl group provides unique electronic and steric properties, enhancing its reactivity and interaction potential.
Versatility: : The combination of pyrrolo-pyrrole and thiazole rings in a single molecule contributes to its multifaceted applications, distinguishing it from similar compounds that may lack one of these features.
So, what do you think? Any more details you need on a specific section?
Properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3S2/c18-16(19)27(24,25)14-4-2-1-3-13(14)15(23)21-7-11-9-22(10-12(11)8-21)17-20-5-6-26-17/h1-6,11-12,16H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJOAQGVNDSNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CS3)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6449694.png)
![6-cyclopropyl-5-fluoro-2-{4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449699.png)

![1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6449716.png)

![2-(cyclopentyloxy)-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridine](/img/structure/B6449732.png)
![6-cyclopropyl-5-fluoro-2-{4-[3-(2-fluorophenyl)propanoyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449734.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449737.png)
![2-(benzylsulfanyl)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6449752.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-phenoxyacetyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449760.png)

![2-{5-[1-(4-fluorophenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6449776.png)

![6-cyclopropyl-5-fluoro-2-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449795.png)
